N-(4-(2-(2,3-Dihydrobenzo(b)furan-7-carboxamido)ethyl)benzenesulfonyl)-N'-cyclohexylurea
Overview
Description
CS476, also known as NSC302998, is a potent hypoglycaemic agent. It is primarily used in scientific research to study its effects on blood glucose levels. The compound has shown significant hypoglycaemic activity in various animal models, including dogs, rabbits, rats, and mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CS476 involves the reaction of 2,3-dihydrobenzo[b]furan-3-carboxylic acid with ethylamine, followed by sulfonylation with benzenesulfonyl chloride. The final step involves the reaction with cyclohexyl isocyanate to form the urea derivative .
Industrial Production Methods
While specific industrial production methods for CS476 are not widely documented, the synthesis typically follows standard organic synthesis protocols involving sulfonylation and urea formation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
CS476 undergoes various chemical reactions, including:
Oxidation: CS476 can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding amines and alcohols.
Substitution: CS476 can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
CS476 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study sulfonylurea derivatives and their reactivity.
Biology: Investigated for its effects on cellular metabolism and insulin release.
Medicine: Studied for its potential use in treating diabetes due to its hypoglycaemic properties.
Industry: Utilized in the development of new hypoglycaemic agents and related pharmaceuticals.
Mechanism of Action
CS476 exerts its hypoglycaemic effects by stimulating the release of insulin from pancreatic beta cells. The compound binds to sulfonylurea receptors on the beta cells, leading to the closure of potassium channels. This results in depolarization of the cell membrane and subsequent opening of calcium channels, which triggers insulin release .
Comparison with Similar Compounds
Similar Compounds
Glibenclamide: Another potent hypoglycaemic agent with a similar mechanism of action.
Tolbutamide: A sulfonylurea derivative used to treat type 2 diabetes.
Chlorpropamide: Another sulfonylurea compound with hypoglycaemic properties.
Uniqueness of CS476
CS476 is unique in its shorter duration of action compared to other hypoglycaemic agents like Glibenclamide. This makes it a valuable compound for studying the dynamics of insulin release and blood glucose regulation .
Properties
IUPAC Name |
N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S/c28-23(21-8-4-5-18-14-16-32-22(18)21)25-15-13-17-9-11-20(12-10-17)33(30,31)27-24(29)26-19-6-2-1-3-7-19/h4-5,8-12,19H,1-3,6-7,13-16H2,(H,25,28)(H2,26,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQMWIVFHOCVMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC4=C3OCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194105 | |
Record name | CS 476 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41177-35-9 | |
Record name | CS 476 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041177359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CS-476 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302998 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | CS 476 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CS-476 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6BG4727TQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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